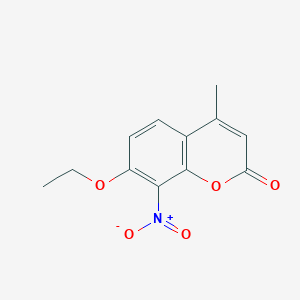
1-Methyl-3-nitrosoimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-nitrosoimidazolidine is a heterocyclic organic compound featuring an imidazolidine ring with a methyl group at the first position and a nitroso group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitrosoimidazolidine can be synthesized through the nitration of 1-methylimidazolidine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitroso group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-Methyl-3-nitrosoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-methyl-3-nitroimidazolidine.
Reduction: Formation of 1-methyl-3-aminoimidazolidine.
Substitution: Formation of various substituted imidazolidine derivatives.
科学的研究の応用
1-Methyl-3-nitrosoimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methyl-3-nitrosoimidazolidine involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.
Similar Compounds:
1-Methyl-3-nitroimidazolidine: Similar structure but with a nitro group instead of a nitroso group.
1-Methyl-3-aminoimidazolidine: Similar structure but with an amino group instead of a nitroso group.
1-Methylimidazolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
| 116109-66-1 | |
分子式 |
C4H9N3O |
分子量 |
115.13 g/mol |
IUPAC名 |
1-methyl-3-nitrosoimidazolidine |
InChI |
InChI=1S/C4H9N3O/c1-6-2-3-7(4-6)5-8/h2-4H2,1H3 |
InChIキー |
LDFMAYFPOPDGCR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)


![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)


![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
